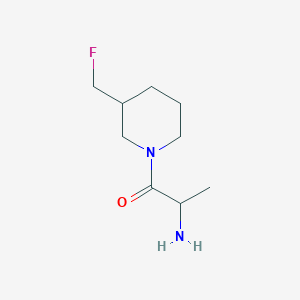

![molecular formula C9H14N2O2 B1476658 Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone CAS No. 2097954-74-8](/img/structure/B1476658.png)

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

Descripción general

Descripción

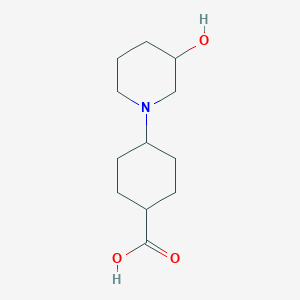

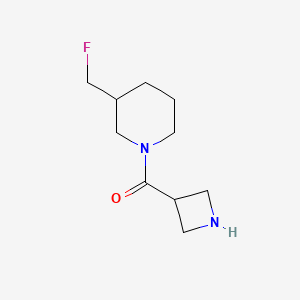

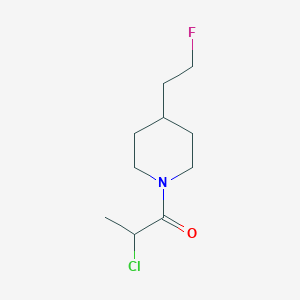

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It is a type of bicyclic morpholine, which are important building blocks in medicinal chemistry research .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone closely resembles the pyridine ring, as the geometric parameters r, d, ϕ remain very similar . This similarity allows it to be used as a saturated analogue of pyridine .

Chemical Reactions Analysis

The synthesis of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone involves a reaction with nitrile and NaBH4 in methanol under reflux conditions, followed by protection with Boc2O .

Physical And Chemical Properties Analysis

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue . In acetonitrile, dimethyl sulfoxide, and chloroform it was stable even under prolonged heating .

Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Structural Analogue for 4-Aminobutanoic Acid (GABA)

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone can be used as a structural analogue for 4-aminobutanoic acid (GABA) . This makes it useful in the study of GABA receptors and the development of drugs that target these receptors.

Preparation of Pharmaceutically Active Agents

This compound is used in the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors . This suggests its potential use in the development of new pharmaceuticals.

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist

The compound has been used in the discovery of a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist . This antagonist has favorable physicochemical properties, making it a promising candidate for further research and potential therapeutic applications.

Drug Discovery Program

The compound was the starting point for a drug discovery program that culminated in the discovery of a compound with appropriate lipophilicity for a CNS indication and showed excellent permeability with no efflux . This indicates its potential use in the development of drugs for central nervous system disorders.

Physicochemical Properties Research

The compound has been used in research to understand the physicochemical properties governing CNS exposure and undesired off-target pharmacology such as hERG interactions . This research is crucial in the development of safer and more effective drugs.

Propiedades

IUPAC Name |

azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-7-1-8(11)5-13-4-7/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTAKCUMLMKWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)